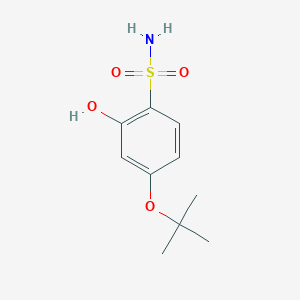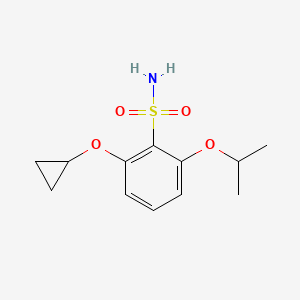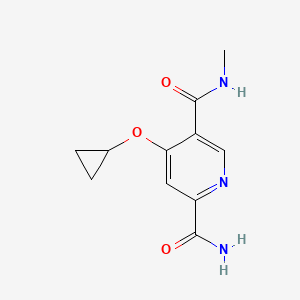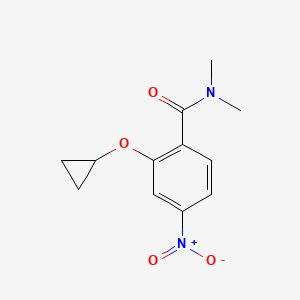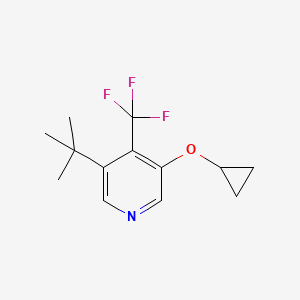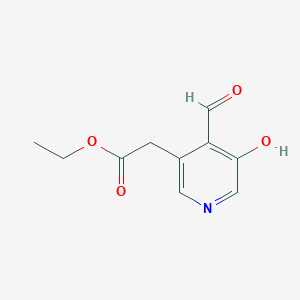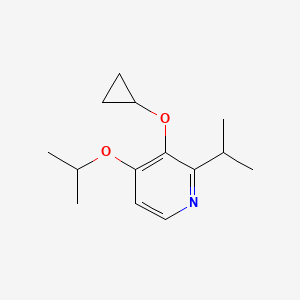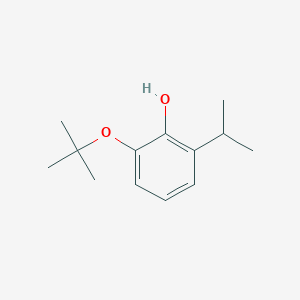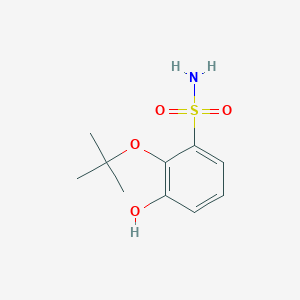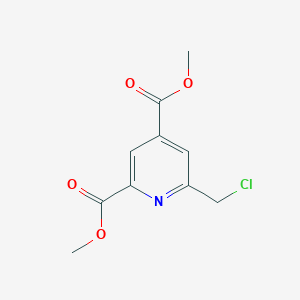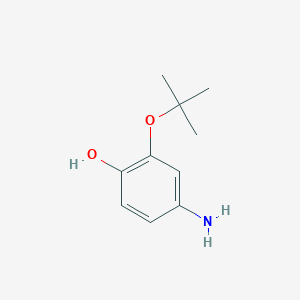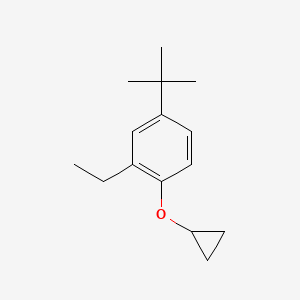
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropyl alcohol, and ethyl bromide.
Formation of Cyclopropoxy Group: Cyclopropyl alcohol is reacted with a suitable reagent, such as a strong acid or base, to form the cyclopropoxy group.
Attachment to Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a substitution reaction, often using a catalyst to facilitate the process.
Introduction of Ethyl Group: Finally, the ethyl group is introduced through an alkylation reaction, typically using ethyl bromide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Alter Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical and physical properties.
2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: A positional isomer with the same molecular formula but different structural arrangement.
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene: Another positional isomer with variations in the placement of substituents on the benzene ring.
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
4-tert-butyl-1-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-10-12(15(2,3)4)6-9-14(11)16-13-7-8-13/h6,9-10,13H,5,7-8H2,1-4H3 |
InChI-Schlüssel |
GBGCTHKTLFGQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



